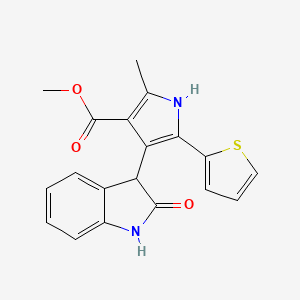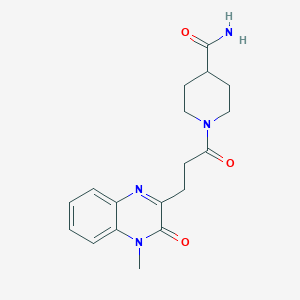
3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” is a complex organic compound that features both benzothiazole and isoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the isoquinoline moiety: This can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.
Coupling of the two moieties: The final step would involve coupling the benzothiazole and isoquinoline derivatives through a suitable linker, such as a propanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the propanone linker.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its complex structure.
Fluorescent Probes: The benzothiazole moiety could be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly in oncology or neurology.
Industry
Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or nucleic acids, disrupting their normal function. The benzothiazole and isoquinoline moieties could facilitate binding to specific molecular targets, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)-1-phenylpropan-1-one
- 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Uniqueness
The unique combination of benzothiazole and isoquinoline moieties in “3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” could provide distinct biological activities and chemical properties not found in simpler analogs.
特性
分子式 |
C21H22N2O3S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C21H22N2O3S/c1-25-17-11-14-9-10-23(13-15(14)12-18(17)26-2)21(24)8-7-20-22-16-5-3-4-6-19(16)27-20/h3-6,11-12H,7-10,13H2,1-2H3 |
InChIキー |
KSAVVKDZKANAFU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NC4=CC=CC=C4S3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methylbenzamide](/img/structure/B14933192.png)

![(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933216.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(1H-indol-1-yl)propanamide](/img/structure/B14933220.png)

![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B14933232.png)

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14933239.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933240.png)

![N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B14933259.png)

![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14933279.png)
![4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B14933282.png)
